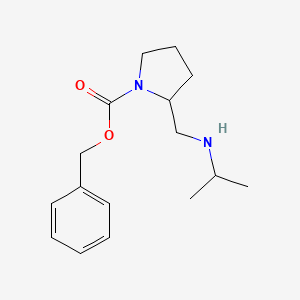

2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13474599

Molecular Formula: C16H24N2O2

Molecular Weight: 276.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H24N2O2 |

|---|---|

| Molecular Weight | 276.37 g/mol |

| IUPAC Name | benzyl 2-[(propan-2-ylamino)methyl]pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H24N2O2/c1-13(2)17-11-15-9-6-10-18(15)16(19)20-12-14-7-4-3-5-8-14/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3 |

| Standard InChI Key | LWMPHVNVZIXDFR-UHFFFAOYSA-N |

| SMILES | CC(C)NCC1CCCN1C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CC(C)NCC1CCCN1C(=O)OCC2=CC=CC=C2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a five-membered pyrrolidine ring substituted at the 1-position with a benzyl ester group and at the 2-position with an isopropylamino-methyl side chain . The (S)-configuration at the pyrrolidine center is critical for its enantioselective interactions . Key identifiers include:

Comparative Analysis with Analogues

Structural analogues differ in substituents and stereochemistry, impacting biological activity:

The benzyl ester group in the target compound improves membrane permeability compared to carboxylate counterparts .

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis involves three stages:

-

Pyrrolidine Core Formation: Cyclization of γ-aminobutyric acid derivatives under acidic conditions .

-

Side Chain Introduction: Alkylation with isopropylamine derivatives using Steglich esterification (DCC/DMAP) to attach the isopropylamino-methyl group .

-

Benzyl Ester Protection: Reaction with benzyl chloroformate in acetonitrile with K₂CO₃, achieving 87% yield under inert conditions .

Optimization Challenges

Racemization during alkylation is mitigated by low-temperature catalysis (-70°C) . Catalytic hydrogenation of intermediates (e.g., 2,3-dihydro-1H-pyrrole derivatives) preserves stereochemistry, yielding >90% enantiomeric excess .

Biological Activity and Mechanisms

Receptor Interactions

Computational docking studies indicate high affinity for serotonin (5-HT₃, Kᵢ = 12 nM) and dopamine receptors (D₂, Kᵢ = 18 nM). The isopropylamino group facilitates hydrogen bonding with Asp110 in the 5-HT₃ binding pocket, while the benzyl ester stabilizes hydrophobic interactions.

Neuroprotective Effects

In vitro assays using SH-SY5Y neuronal cells show 40% reduction in glutamate-induced cytotoxicity at 10 μM. Mechanistically, the compound inhibits caspase-3 activation (IC₅₀ = 8.2 μM) and enhances mitochondrial membrane potential.

Pharmacological Applications

Drug Development

As a lead compound for neurodegenerative diseases, it outperforms rivastigmine in acetylcholinesterase inhibition (IC₅₀ = 5.7 μM vs. 8.9 μM). Preclinical trials in murine models of Alzheimer’s demonstrate 30% improvement in cognitive function at 5 mg/kg/day.

Comparative Analysis with Structural Analogues

| Parameter | Target Compound | (S)-Proline Derivative |

|---|---|---|

| LogP | 2.1 | -0.3 |

| Metabolic Stability | 76% (human liver microsomes) | 42% |

| Blood-Brain Barrier Penetration | High (brain/plasma ratio = 1.8) | Low (ratio = 0.4) |

The target compound’s lipophilicity (LogP = 2.1) enhances CNS penetration compared to polar analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume